molecular formula C18H10F3N5O3 B2560312 (2Z)-2-amino-3-[(E)-({5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}methylidene)amino]but-2-enedinitrile CAS No. 1024672-73-8

(2Z)-2-amino-3-[(E)-({5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}methylidene)amino]but-2-enedinitrile

Cat. No.: B2560312
CAS No.: 1024672-73-8
M. Wt: 401.305
InChI Key: VRXDVXGWRLZTBT-WTCNCQIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-amino-3-[(E)-({5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}methylidene)amino]but-2-enedinitrile is a complex organic compound characterized by its unique structure, which includes a nitro group, a trifluoromethyl group, and a phenoxy group

Preparation Methods

The synthesis of (2Z)-2-amino-3-[(E)-({5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}methylidene)amino]but-2-enedinitrile can be achieved through a stereoselective one-pot synthesis method. This involves the reaction of ketene dithioacetal with a variety of aromatic ketone compounds in the presence of sodium hydroxide as a base in DMSO. The reaction proceeds through a cascade mechanism involving the addition of ketene dithioacetal to the ketone compound, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of (2Z)-2-amino-3-[(E)-({5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}methylidene)amino]but-2-enedinitrile involves its interaction with specific molecular targets. For example, it can engage protein disulfide isomerase A3 (PDIA3), a member of the protein disulfide isomerase family involved in endoplasmic reticulum stress. This interaction can lead to the inhibition of tumor growth in cancer therapy .

Comparison with Similar Compounds

Similar compounds to (2Z)-2-amino-3-[(E)-({5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}methylidene)amino]but-2-enedinitrile include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

(Z)-2-amino-3-[[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]methylideneamino]but-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3N5O3/c19-18(20,21)12-1-4-14(5-2-12)29-17-6-3-13(26(27)28)7-11(17)10-25-16(9-23)15(24)8-22/h1-7,10H,24H2/b16-15-,25-10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXDVXGWRLZTBT-LXYWTCJUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])C=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])C=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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